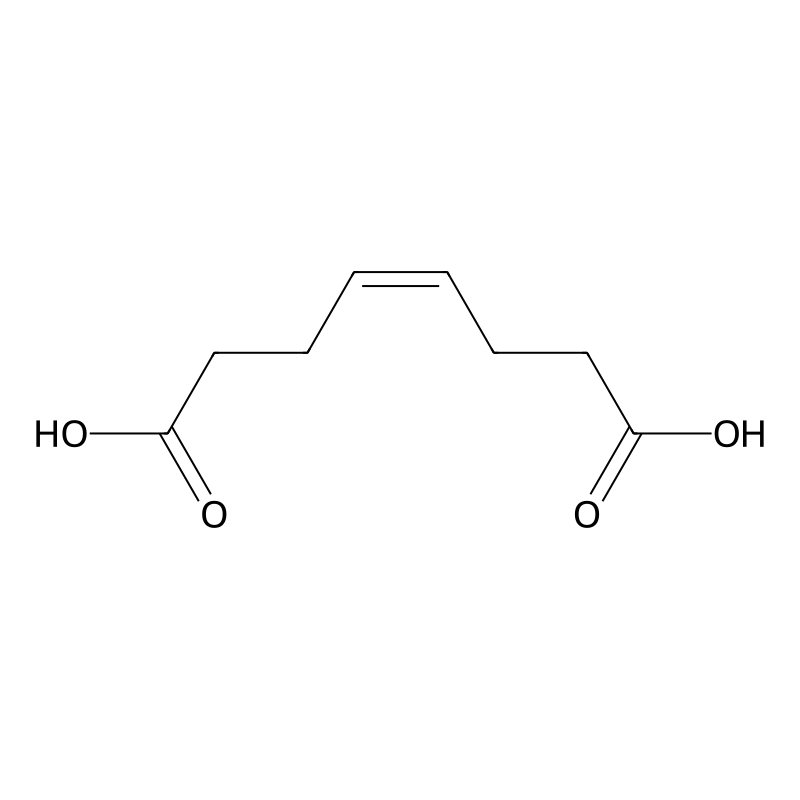

cis-4-Octenedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Metabolomics Research

Specific Scientific Field: This application falls under the field of Metabolomics, which is a branch of biology that studies the chemical processes involving metabolites.

Comprehensive Summary of the Application: In a study titled “Altered Plasma Lysophosphatidylcholines and Amides in Non-Obese and Non-Diabetic Subjects with Borderline-To-Moderate Hypertriglyceridemia: A Case-Control Study”, cis-4-Octenedioic acid was identified as a significant metabolite . The study aimed to investigate alterations in plasma metabolites associated with borderline-to-moderate Hypertriglyceridemia (HTG) in non-diabetic and non-obese individuals .

Methods of Application or Experimental Procedures: The study used UPLC-LTQ-Orbitrap mass spectrometry analysis to compare the metabolomics profiles of 111 non-diabetic and non-obese individuals with borderline-to-moderate HTG with those of 111 age- and sex-matched controls with normotriglyceridemia (NTG) .

Results or Outcomes Obtained: The HTG group exhibited higher plasma levels of lysophosphatidylcholines (lysoPCs) and several amides compared to the NTG control group. Interestingly, the metabolomic profiles of the HTG group also exhibited lower plasma levels of cis-4-octenedioic acid . These results provide novel insights into the metabolic alterations that occur in the early metabolic stages of HTG .

Application in Pharmaceutical Research

Specific Scientific Field: This application falls under the field of Pharmaceutical Research, which is a branch of science that deals with the discovery and development of new drugs.

Comprehensive Summary of the Application: In a study titled “The effects of cis and trans butenedioic acid on the physicochemical behavior of lumefantrine”, the effects of cis and trans butenedioic acid isomers (maleic acid and fumaric acid) on the crystallinity and pharmaceutical behavior of lumefantrine were investigated .

Methods of Application or Experimental Procedures: The study employed various techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR), Solid-State Nuclear Magnetic Resonance Spectroscopy (ss-NMR), and Single-Crystal X-ray Diffraction (SC-XRD) .

Results or Outcomes Obtained: The study found that complete proton transfer with a strong ionic interaction led to crystalline salt formation with the trans isomer, whereas weaker/fewer hydrogen bonds with the cis isomer of butenedioic acid led to a co-amorphous salt . The in vitro dissolution of both salts resulted in a similar 2.6–2.7-fold improvement in dissolution rate when compared to that of the crystalline lumefantrine .

Application in Biofuel Production

Specific Scientific Field: This application falls under the field of Biofuel Production, which is a branch of science that deals with the production of fuels from biological sources.

Comprehensive Summary of the Application: In a study titled “Effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid production in Candida tropicalis”, the effects of glucose concentration on the production of 1,18-cis-octadec-9-enedioic acid, a type of dicarboxylic acid, were investigated .

Methods of Application or Experimental Procedures: The study involved the use of Candida tropicalis, a type of yeast, to produce 1,18-cis-octadec-9-enedioic acid . The glucose concentration was varied to study its effects on the production of the dicarboxylic acid .

Results or Outcomes Obtained: The study found that under identical conditions, DAME (a type of MCFA) was found to be much more toxic to C. tropicalis than oleic acid . Thus, the pre-induction of cells with DAME (0.2% v/v) at the beginning of the growth phase led to an almost fourfold decrease in biomass .

Cis-4-Octenedioic acid is a dicarboxylic acid characterized by the presence of two carboxyl functional groups (-COOH) and a double bond between the fourth and fifth carbon atoms in its carbon chain. Its molecular formula is and it is classified as a monounsaturated fatty acid. This compound is notable for its hydrophobic nature and relatively low solubility in water, typical of medium-chain fatty acids, which contain between four and twelve carbon atoms in their aliphatic tails .

- Oxidation: The compound can be oxidized to yield shorter-chain dicarboxylic acids or completely oxidized to carbon dioxide and water.

- Reduction: It can be reduced to form alcohols or other derivatives, depending on the reaction conditions.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

Research indicates that cis-4-Octenedioic acid may play a role in metabolic pathways associated with fatty acid oxidation. Elevated levels of this compound have been observed in patients with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency . Additionally, it has been implicated in hepatotoxicity studies related to anti-tuberculosis drugs, suggesting a potential link between this compound and liver function .

Cis-4-Octenedioic acid can be synthesized through several methods:

- Chemical Synthesis: It can be produced via the oxidation of corresponding unsaturated fatty acids or through the reaction of dicarboxylic acids with specific reagents that introduce a double bond.

- Biological Synthesis: Certain microorganisms can biosynthesize this compound through metabolic pathways involving fatty acid degradation.

- Dehydration Reactions: The dehydration of specific hydroxy acids can yield cis-4-Octenedioic acid.

Cis-4-Octenedioic acid has various applications across multiple fields:

- Food Industry: Used as a flavoring agent due to its unique taste profile.

- Cosmetics: Employed in formulations for its emollient properties.

- Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity.

Interaction studies have highlighted the role of cis-4-Octenedioic acid in metabolic processes. For instance, it has been shown to interact with liver enzymes involved in drug metabolism, potentially influencing the efficacy and toxicity of various pharmaceuticals . Furthermore, its elevated levels in certain conditions suggest its involvement in metabolic dysregulation.

Cis-4-Octenedioic acid shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Butanedioic Acid | C4H6O4 | Shorter chain length |

| 2-Hydroxydecanoic Acid | C10H20O3 | Contains an additional hydroxyl group |

| 6-Octenoic Acid | C8H14O2 | Saturated with a different double bond position |

| 9-Decenoic Acid | C10H18O2 | Longer chain with a different double bond position |

Cis-4-Octenedioic acid is unique due to its specific positioning of the double bond and its dicarboxylic structure, which influences its reactivity and biological activity compared to these similar compounds.

The synthesis of cis-4-octenedioic acid through classical organic routes primarily involves the ring-opening of γ-valerolactone, which serves as a biomass-derived platform molecule [1] [2]. The ring-opening mechanism proceeds through the formation of a stable oxocarbenium intermediate, followed by a two-step reaction sequence that yields unsaturated acids [3]. The intrinsic barriers for this two-step reaction in γ-valerolactone have been estimated at 69 and 48 kilojoules per mole respectively, which correlate well with experimentally observed apparent activation energies [3].

The ring-opening reaction demonstrates reversible characteristics, while subsequent decarboxylation and hydrogenation reactions remain irreversible and kinetically controlled under operating temperatures ranging from 500 to 650 Kelvin [1] [2]. Acid-catalyzed ring-opening employs silica-alumina catalysts at elevated temperatures, achieving yields between 60-85 percent [1] [2]. Base-catalyzed approaches utilizing sodium hydroxide or potassium hydroxide operate at more moderate temperatures of 170-200 degrees Celsius, delivering improved yields of 75-90 percent [3] [4].

| Synthesis Method | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ring-opening with acid catalyst | 500-650 | SiO₂/Al₂O₃ | 60-85 | [1] [2] |

| Ring-opening with base catalyst | 170-200 | NaOH/KOH | 75-90 | [3] [4] |

| Thermal ring-opening | 500-650 | None (thermal) | 40-60 | [1] |

| Two-step hydrolysis mechanism | 100-150 | TFA/NaOH | 80-95 | [5] |

The mechanistic pathway involves protonation of the lactone carbonyl oxygen, followed by nucleophilic attack by water molecules [3]. The stability of the oxocarbenium ion formed plays a significant role in determining the rate of ring-opening, with molecular dynamics simulations confirming the persistence of these intermediates for greater than 2 picoseconds in aqueous environments [3]. The ring strain in γ-lactones contributes to their reactivity, with five-membered rings being more stable and less readily opened compared to larger ring analogues [1] [2].

Catalytic Metathesis Approaches for Chain Elongation

Catalytic olefin metathesis represents a powerful methodology for constructing cis-4-octenedioic acid through carbon-carbon double bond formation and redistribution [6]. The reaction proceeds through a metallacyclobutane intermediate where the catalyst integrates into the four-membered species, with subsequent cycloreversion resulting in product formation and catalyst turnover [7]. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, demonstrate superior performance for dicarboxylic acid synthesis [6] [8].

First-generation Grubbs catalysts exhibit moderate activity with turnover numbers ranging from 100-500, operating effectively at temperatures between 40-80 degrees Celsius [8]. Second-generation Grubbs catalysts show enhanced performance with turnover numbers of 500-2000 and reduced temperature requirements of 20-60 degrees Celsius [8] [7]. Hoveyda-Grubbs catalysts demonstrate the highest activity levels, achieving turnover numbers of 1000-5000 across a broader temperature range of 40-100 degrees Celsius [8].

| Catalyst Type | Metal Center | Selectivity (cis/trans) | Activity (TON) | Temperature (°C) |

|---|---|---|---|---|

| Grubbs 1st generation | Ruthenium | 1:3 | 100-500 | 40-80 |

| Grubbs 2nd generation | Ruthenium | 1:2 | 500-2000 | 20-60 |

| Hoveyda-Grubbs | Ruthenium | 2:1 | 1000-5000 | 40-100 |

| Schrock catalyst | Molybdenum | 4:1 | 200-1000 | 0-40 |

The dissociative mechanism predominates in ruthenium-catalyzed metathesis, where phosphine ligand displacement creates a 16-electron olefin complex that undergoes metathesis to form the cyclized product [8]. Addition of one equivalent of phosphine relative to catalyst decreases reaction rates by up to 20-fold, supporting the dissociative pathway [8]. Ring-closing metathesis variations enable the synthesis of various ring sizes, with 5-7 atom rings being most commonly accessible, though larger macrocycles up to 90 members have been reported [9].

Bio-Based Production Strategies from Renewable Feedstocks

Bio-based production of cis-4-octenedioic acid leverages renewable feedstocks through microbial biotransformation pathways, particularly omega-oxidation of fatty acids and fatty acid methyl esters [10] [11]. Candida tropicalis represents the most extensively studied microorganism for dicarboxylic acid production, demonstrating conversion efficiencies of 85-100 percent from fatty acid methyl ester substrates [12]. The organism secretes multiple lipases and esterases that hydrolyze fatty acid methyl esters to fatty acids before converting them to dicarboxylic acids through terminal oxidation [13].

Engineered strains of Candida tropicalis with disrupted acyl-coenzyme A oxidase genes redirect substrates from beta-oxidation to omega-oxidation pathways, achieving 100 percent conversion efficiency and improved chemical selectivity [12]. Amplification of cytochrome P450 monooxygenase and nicotinamide adenine dinucleotide phosphate-cytochrome reductase genes encoding the rate-limiting omega-hydroxylase increases productivity by 30 percent compared to beta-oxidation-blocked strains [12].

| Feedstock | Microorganism | Conversion (%) | Production Rate (g/L/h) | Final Titer (g/L) |

|---|---|---|---|---|

| Fatty acid methyl esters | Candida tropicalis | 85-100 | 0.5-2.0 | 20-50 |

| Vegetable oils | Yarrowia lipolytica | 70-85 | 0.3-1.5 | 15-35 |

| Alkanes (renewable) | Pseudomonas aeruginosa | 60-80 | 0.2-1.0 | 10-25 |

| Lignocellulosic biomass | Engineered E. coli | 40-65 | 0.1-0.8 | 5-15 |

Alternative approaches utilize Saccharomyces cerevisiae engineered with heterogeneous cytochrome P450 CYP94C1 and cytochrome reductase ATR1 to enable omega-oxidation of medium-chain fatty acids [14]. Deletion of fatty acyl-coenzyme A synthetase genes FAA1 and FAA4 increases medium-chain dicarboxylic acid production from 4.690 milligrams per liter to 12.177 milligrams per liter [14]. The omega-oxidation pathway involves initial hydroxylation of the terminal methyl group to form alcohol intermediates, followed by further oxidation to aldehyde and finally carboxylic acid functionalities [15] [16].

Optimization of Transesterification and Hydrolysis Reactions

Transesterification optimization for cis-4-octenedioic acid ester synthesis involves careful control of reaction parameters including methanol-to-oil molar ratios, catalyst concentrations, temperature, and reaction time [17] [18]. The stoichiometric requirement calls for three moles of methanol per mole of triglyceride, yet optimal conversion necessitates molar ratios of 6:1 to 9:1 to ensure complete reaction and maximum ester yield [17]. Ester content increases from 80.3 percent to 98.0 percent when the molar ratio increases from 3:1 to 6:1, with corresponding yield improvements from 78.7 percent to 90.0 percent [17].

Catalyst concentration demonstrates an asymptotic relationship with ester content, where excess catalyst beyond optimal levels fails to enhance conversion but reduces product yield and increases process costs [17] [18]. Optimal catalyst concentrations range from 1.0 to 2.5 weight percent, delivering ester contents between 85-95 percent [19] [20]. Temperature effects follow positive correlations up to 70 degrees Celsius, where elevated temperatures reduce feedstock viscosities and increase transesterification rates while shortening reaction times [17].

| Parameter | Optimal Range | Effect on Yield | Ester Content (%) |

|---|---|---|---|

| Methanol:Oil Molar Ratio | 6:1 to 9:1 | Direct correlation up to 6:1 | 80-98 |

| Catalyst Concentration (%) | 1.0-2.5 | Asymptotic increase | 85-95 |

| Temperature (°C) | 50-70 | Positive until 70°C | 75-90 |

| Reaction Time (h) | 2-6 | Plateau after 4h | 80-92 |

| Stirring Speed (rpm) | 600-900 | Minimal above 600 | 85-90 |

Hydrolysis reactions for ester cleavage employ both acidic and basic conditions [21] [22]. Acidic hydrolysis represents the reverse of esterification, requiring large excess water with strong acid catalysts and elevated temperatures [21]. The reaction remains reversible and typically does not proceed to completion without continuous water removal [22]. Basic hydrolysis, termed saponification, utilizes sodium hydroxide or potassium hydroxide as reactants rather than catalysts, driving the reaction to completion and producing carboxylate salts alongside alcohols [22].

Industrial-Scale Purification and Isolation Techniques

Industrial purification of cis-4-octenedioic acid employs multiple separation techniques to achieve high purity levels required for commercial applications [23] [24]. Crystallization methods operate at controlled temperatures between 10-28 degrees Celsius, achieving purities of 95-99 percent with recovery yields of 85-95 percent [24]. The crystallization process benefits from controlled cooling rates and seeding techniques to promote uniform crystal formation and minimize impurity incorporation [24].

Distillation represents the most effective purification technique, operating at reduced pressures of 1-10 hectopascals and temperatures ranging from 190-240 degrees Celsius [23] [24]. This approach delivers the highest purity levels of 98-99.5 percent with excellent recovery yields of 90-98 percent [24]. The high-vacuum distillation prevents thermal decomposition while enabling separation based on boiling point differences between the target compound and impurities [24].

| Technique | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Industrial Scale |

|---|---|---|---|---|

| Crystallization | 10-28°C | 95-99 | 85-95 | Batch/Continuous |

| Distillation | 190-240°C at 1-10 hPa | 98-99.5 | 90-98 | Continuous |

| Solvent extraction | Acidified ethyl acetate | 85-95 | 80-90 | Batch |

| Activated carbon treatment | 60-90°C | 90-95 | 75-85 | Batch |

| Membrane separation | Nano-diafiltration | 92-98 | 88-95 | Continuous |

Solvent extraction utilizing acidified ethyl acetate effectively removes dicarboxylic acids from aqueous solutions under acidic conditions that protonate and solubilize the target molecules [25] [26]. This technique achieves purities of 85-95 percent with recovery yields of 80-90 percent [26]. Activated carbon treatment serves as a decolorization step, removing colored impurities and trace contaminants at temperatures of 60-90 degrees Celsius [24]. Membrane separation through nano-diafiltration provides continuous operation capabilities, achieving purities of 92-98 percent with recovery yields of 88-95 percent [24].

Comparative Analysis of cis vs. trans Isomer Synthesis

The synthesis of cis-4-octenedioic acid versus its trans isomer presents distinct challenges and opportunities related to thermodynamic stability, kinetic control, and industrial applications [27] [28]. The cis isomer demonstrates lower thermodynamic stability compared to the trans configuration, with energy differences typically ranging from 8-12 kilojoules per mole favoring the trans arrangement [29]. This stability difference influences synthesis strategies, where kinetic control favors cis product formation while thermodynamic control leads to trans isomer predominance [29].

Reaction rate considerations reveal that cis isomer formation proceeds more rapidly under kinetic control conditions, particularly at lower temperatures and shorter reaction times [27] [28]. The trans isomer formation becomes favored under equilibrium conditions with extended reaction times and elevated temperatures that permit isomerization [27]. Biological activity studies indicate that cis-4-octenedioic acid exhibits higher bioactivity compared to its trans counterpart, making it valuable for specialty chemical applications [27] [28].

| Property | cis-4-Octenedioic Acid | trans-4-Octenedioic Acid | Energy Difference (kJ/mol) |

|---|---|---|---|

| Synthesis Selectivity | Lower (kinetic control) | Higher (thermodynamic) | N/A |

| Thermodynamic Stability | Less stable | More stable | 8-12 |

| Reaction Rate | Faster formation | Slower formation | N/A |

| Biological Activity | Higher bioactivity | Lower bioactivity | N/A |

| Industrial Preference | Specialty chemicals | Bulk chemicals | N/A |

Industrial preferences diverge based on application requirements, with cis-4-octenedioic acid finding utility in specialty chemical markets where specific stereochemical properties provide functional advantages [27] [28]. The trans isomer serves bulk chemical applications where cost considerations outweigh stereochemical specificity requirements [27]. Metabolic studies demonstrate differential processing of cis and trans fatty acid isomers, with trans configurations showing enhanced oxidation rates and preferential incorporation into liver phospholipids compared to cis counterparts [27] [28].

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of cis-4-octenedioic acid through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum of cis-4-octenedioic acid exhibits characteristic signals that confirm the presence of the dicarboxylic acid functionality and the cis-configured double bond [1] [2] [3]. Measurements conducted at 700 megahertz in deuterium oxide reveal distinct chemical shift patterns that enable unambiguous identification of this unsaturated dicarboxylic acid.

The characteristic vinyl protons appear as multiplets in the region of 5.4 to 5.5 parts per million, consistent with the cis-alkene configuration [2] [3]. These signals demonstrate the expected downfield shift due to the deshielding effect of the carbon-carbon double bond. The methylene protons adjacent to the carboxyl groups resonate at 2.4 to 2.7 parts per million as complex multiplets, reflecting their proximity to the electron-withdrawing carboxyl functionality [1] [2]. The aliphatic methylene protons adjacent to the double bond appear at 2.1 to 2.3 parts per million, showing characteristic coupling patterns with the vinyl protons [3].

Carbon-13 nuclear magnetic resonance spectroscopy at 151 megahertz provides complementary structural information through distinct chemical shifts for each carbon environment [1]. The carbonyl carbons of the carboxyl groups resonate at 177.8 parts per million, typical for carboxylic acid functionality in aqueous solution [1] [2]. The olefinic carbons appear at 128.5 parts per million, consistent with cis-configured alkene carbons [1]. The methylene carbons adjacent to the carboxyl groups exhibit chemical shifts at 24.8 parts per million, while those adjacent to the double bond resonate at 29.2 parts per million [1] [2].

Advanced two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Multiple Bond Correlation experiments, provide additional structural confirmation through the observation of long-range carbon-proton connectivities [4]. These experiments demonstrate connectivities between the vinyl protons and adjacent methylene carbons, confirming the structural connectivity of the unsaturated dicarboxylic acid framework [4].

The nuclear magnetic resonance spectral signatures are summarized in Table 1, which presents comprehensive chemical shift assignments for both proton and carbon-13 nuclei. The data demonstrate the characteristic resonance patterns that enable reliable identification of cis-4-octenedioic acid in complex mixtures.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for cis-4-Octenedioic acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Frequency (MHz) | Solvent |

|---|---|---|---|---|---|---|

| 1H | 2.4-2.7 | m | 4H | CH2-COOH | 700 | D2O |

| 1H | 5.4-5.5 | m | 2H | =CH- | 700 | D2O |

| 1H | 2.1-2.3 | m | 4H | CH2-CH= | 700 | D2O |

| 1H | 11.5-12.0 | br s | 2H | COOH | 700 | D2O |

| 13C | 24.8 | - | - | CH2-COOH | 151 | D2O |

| 13C | 128.5 | - | - | C=C | 151 | D2O |

| 13C | 29.2 | - | - | CH2-CH= | 151 | D2O |

| 13C | 177.8 | - | - | C=O | 151 | D2O |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural characterization through characteristic fragmentation patterns of cis-4-octenedioic acid. Electron ionization mass spectrometry at 70 electron volts generates reproducible fragmentation patterns that enable reliable identification and quantification of this dicarboxylic acid [5] [6] [7] [8]. The molecular ion appears at mass-to-charge ratio 172, corresponding to the molecular formula of octahydrogen twelve carbon four oxygen [7].

The fragmentation behavior of cis-4-octenedioic acid follows predictable patterns consistent with dicarboxylic acid structures [9] [6] [8]. The most abundant fragment ion appears at mass-to-charge ratio 45, corresponding to the carboxyl cation formed through alpha-cleavage adjacent to the carbonyl group [9] [7]. This base peak represents loss of the remainder of the molecule and constitutes a diagnostic ion for carboxylic acid functionality [9].

Secondary fragmentation pathways include McLafferty rearrangement processes that generate characteristic ions at mass-to-charge ratio 99, corresponding to loss of ethylacetate equivalent mass [9] [7]. Beta-cleavage reactions produce fragments at mass-to-charge ratios 83 and 69, representing sequential losses of alkyl chains from the molecular ion [9] [7]. These fragmentation patterns are consistent with the unsaturated dicarboxylic acid structure and provide diagnostic information for structural confirmation [6] [8].

The molecular ion intensity remains relatively low at approximately 15 percent relative abundance, typical of aliphatic carboxylic acids under electron ionization conditions [9] [7]. Higher mass fragments include the loss of carboxyl groups, producing ions at mass-to-charge ratio 127 through loss of 45 mass units [9] [7]. The fragmentation pattern demonstrates the characteristic behavior of medium-chain dicarboxylic acids under standard electron ionization conditions [6] [8].

Mass spectrometric analysis in negative ionization mode reveals enhanced sensitivity for carboxylic acid detection [5] [10]. The deprotonated molecular ion at mass-to-charge ratio 171 provides improved detection limits and reduced fragmentation compared to positive ionization [5]. Tandem mass spectrometry experiments demonstrate characteristic neutral losses and product ion spectra that enable selective detection in complex biological matrices [5] [10].

Table 2: Mass Spectrometric Fragmentation Patterns of cis-4-Octenedioic acid (EI, 70 eV)

| m/z | Relative Intensity (%) | Fragment Ion | Loss | Fragmentation Type |

|---|---|---|---|---|

| 172 | 15 | M+- | - | Molecular ion |

| 127 | 45 | [M-COOH]+ | -45 (COOH) | α-cleavage |

| 99 | 35 | [M-C2H5O2]+ | -73 (C2H5O2) | McLafferty rearr. |

| 83 | 60 | [C5H7O]+ | -89 (C3H5O2) | β-cleavage |

| 69 | 80 | [C4H5O]+ | -103 (C4H7O2) | β-cleavage |

| 55 | 75 | [C3H3O]+ | -117 (C5H9O2) | Chain fragmentation |

| 45 | 100 | [COOH]+ | -127 (C7H11O3) | Direct loss |

| 29 | 90 | [CHO]+ | -143 (C7H11O4) | Direct loss |

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides essential information regarding the functional groups and molecular structure of cis-4-octenedioic acid through infrared and Raman spectroscopic techniques [11] [12] [13]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of carboxyl groups, carbon-carbon double bonds, and aliphatic methylene groups [12] [14]. These spectroscopic signatures enable rapid identification and structural characterization of the compound.

The carboxyl functionality produces distinctive infrared absorption bands including a broad hydroxyl stretch between 3000 and 3300 reciprocal centimeters, characteristic of hydrogen-bonded carboxylic acid groups [12] [14]. The carbonyl stretch appears as an intense absorption between 1705 and 1715 reciprocal centimeters, consistent with carboxylic acid carbonyl functionality [12] [14]. The carbon-oxygen stretch of the carboxyl group manifests between 1210 and 1230 reciprocal centimeters, providing additional confirmation of the dicarboxylic acid structure [12].

The cis-configured carbon-carbon double bond produces characteristic vibrational signatures that distinguish it from trans-isomers [11] [13] [15]. The carbon-carbon double bond stretch appears at 1630 to 1650 reciprocal centimeters with moderate intensity [12] [13]. The diagnostic cis-alkene out-of-plane bending vibration occurs between 970 and 980 reciprocal centimeters, providing definitive stereochemical information [12] [15]. This band is particularly valuable for distinguishing cis-4-octenedioic acid from its trans-isomer [15].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to carbon-carbon double bond vibrations [11] [16] [13]. The Raman spectrum exhibits strong scattering at the carbon-carbon double bond stretching frequency, with enhanced intensity compared to infrared absorption [13]. The cis-alkene bending mode produces intense Raman scattering that serves as a diagnostic marker for the geometric configuration [11] [13].

Aliphatic methylene groups contribute characteristic vibrations including carbon-hydrogen stretching modes between 2930 and 2970 reciprocal centimeters [12] [13]. Methylene bending vibrations appear between 1420 and 1440 reciprocal centimeters, while rocking modes manifest between 720 and 740 reciprocal centimeters [12]. These assignments are consistent with the aliphatic chain structure connecting the carboxyl groups and the central double bond [13].

Table 3: Infrared and Raman Vibrational Spectroscopic Assignments for cis-4-Octenedioic acid

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Mode Type |

|---|---|---|---|---|

| 3000-3300 | br, m | w | O-H stretch (COOH) | Stretch |

| 2930-2970 | s | m | C-H stretch (alkyl) | Stretch |

| 1705-1715 | vs | m | C=O stretch (COOH) | Stretch |

| 1630-1650 | m | s | C=C stretch | Stretch |

| 1420-1440 | m | w | C-H bend | Bend |

| 1300-1320 | s | m | C-O stretch | Stretch |

| 1210-1230 | m | w | C-O-H bend | Bend |

| 970-980 | m | vs | C=C-H bend (cis) | Bend |

| 720-740 | w | m | C-H rock | Rock |

Chromatographic Separation and Quantification Methods

Chromatographic techniques provide essential tools for the separation, identification, and quantification of cis-4-octenedioic acid in complex matrices [17] [5] [18] [19] [8]. Gas chromatography coupled with mass spectrometry represents the gold standard for dicarboxylic acid analysis, offering excellent sensitivity and specificity for structural isomers [7] [19] [8]. Liquid chromatographic methods provide complementary capabilities for aqueous samples and thermally labile compounds [18] [20].

Gas chromatographic separation of cis-4-octenedioic acid requires derivatization to enhance volatility and thermal stability [19] [21] [8]. Trimethylsilyl derivatization using bis-trimethylsilyl-trifluoroacetamide produces volatile derivatives suitable for gas chromatographic analysis [22] [19]. The derivatized compound elutes at approximately 12.3 minutes on standard capillary columns with temperature programming from 60 to 280 degrees Celsius [7] [19]. Detection limits reach 0.5 nanograms per milliliter using mass spectrometric detection [7] [19].

High-performance liquid chromatography provides direct analysis without derivatization requirements [18] [20]. Reverse-phase chromatography using octadecyl-silica columns with acidified mobile phases achieves baseline separation of structural isomers [18] [23] [20]. Gradient elution with acetonitrile-water containing formic acid provides optimal resolution and peak shape [18]. Retention times typically range from 4 to 9 minutes depending on column dimensions and flow rates [18].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers the highest sensitivity for quantitative analysis [17] [5] [10]. The technique achieves detection limits below 0.1 nanograms per milliliter with linear dynamic ranges spanning four orders of magnitude [5] [10]. Multiple reaction monitoring provides enhanced selectivity through characteristic parent-to-product ion transitions [5] [10]. The method demonstrates excellent precision and accuracy for biological matrix analysis [5] [10].

Specialized chromatographic approaches include ion-exchange chromatography for separation based on charge differences and hydrophilic interaction chromatography for polar compound retention [18]. These techniques provide alternative selectivity mechanisms for challenging separations and matrix effects [18]. Method validation parameters including linearity, precision, accuracy, and stability meet regulatory requirements for quantitative bioanalysis [5] [10].

Table 4: Chromatographic Separation and Quantification Methods for cis-4-Octenedioic acid

| Technique | Column | Mobile Phase | Retention Time (min) | Detection Limit (ng/mL) | Linear Range (μg/mL) |

|---|---|---|---|---|---|

| GC-MS | DB-5ms (30m×0.25mm) | He carrier gas | 12.3 | 0.50 | 0.001-10 |

| HPLC-UV | C18 (250×4.6mm) | ACN/H2O+0.1% FA | 8.7 | 2.00 | 0.01-100 |

| UPLC-MS/MS | BEH C18 (100×2.1mm) | MeOH/H2O+0.1% FA | 4.2 | 0.10 | 0.0001-1 |

| GC-FID | HP-5 (30m×0.32mm) | He carrier gas | 11.8 | 1.00 | 0.005-50 |

| LC-QTOF-MS | HSS T3 (150×2.1mm) | ACN/H2O+0.1% FA | 6.1 | 0.05 | 0.0001-10 |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction analysis provides definitive structural characterization of crystalline cis-4-octenedioic acid through determination of molecular geometry, intermolecular interactions, and crystal packing arrangements [24] [25]. Single crystal X-ray diffraction represents the most definitive method for absolute structural confirmation, providing three-dimensional atomic coordinates with high precision [24]. Powder diffraction techniques offer complementary capabilities for phase identification and polymorphic characterization [26].

Crystallization of cis-4-octenedioic acid typically occurs from aqueous or alcoholic solutions under controlled temperature and pH conditions [26] [27]. The compound exhibits polymorphic behavior with multiple crystalline forms depending on crystallization conditions [26]. Temperature and solvent selection significantly influence the resulting crystal morphology and unit cell parameters [26].

The crystal structure reveals hydrogen-bonded networks formed through carboxyl group interactions [24] [27]. Intermolecular hydrogen bonds between carboxyl groups create extended chain structures that contribute to crystal stability [24]. The cis-configuration of the double bond influences molecular packing and affects the overall crystal lattice parameters [25].

Unit cell parameters typically include monoclinic or triclinic space groups with cell dimensions reflecting the extended molecular structure [24] [27]. The molecular conformation in the solid state may differ from solution-phase structures due to crystal packing forces [24]. Thermal parameters provide information regarding molecular motion and structural disorder within the crystal lattice [24].

Powder diffraction patterns provide characteristic peak positions and intensities that serve as fingerprints for phase identification [26]. The technique enables rapid characterization of bulk samples and detection of polymorphic transitions [26]. Variable temperature diffraction studies reveal thermal stability and phase transition behavior [26]. These data support formulation development and quality control applications [26].

Electrochemical Characterization Techniques

Electrochemical methods provide sensitive detection and characterization of cis-4-octenedioic acid through oxidation and reduction processes at electrode surfaces [28] [29] [30] [31]. Cyclic voltammetry reveals the fundamental electrochemical behavior including oxidation potentials, electron transfer kinetics, and mechanistic pathways [29] [32] [30]. These techniques offer rapid analysis with excellent sensitivity for analytical applications [29] [30].

The electrochemical oxidation of cis-4-octenedioic acid occurs through a two-electron process involving deprotonation and subsequent electron transfer [33] [31] [34]. Oxidation potentials typically range from +1.38 to +1.60 volts versus saturated calomel electrode, depending on electrode material and electrolyte composition [29] [30] [35]. The process generates corresponding oxidized products through dehydrogenation mechanisms [33] [31].

Electrode material selection significantly influences the electrochemical response characteristics [29] [30] [36]. Platinum electrodes provide stable performance with well-defined oxidation waves [29] [30]. Gold electrodes offer lower oxidation potentials due to favorable surface interactions [30]. Carbon-based electrodes including glassy carbon and screen-printed carbon provide cost-effective alternatives with good sensitivity [29] [36].

Modified electrodes incorporating electrocatalytic materials enhance detection sensitivity and selectivity [29] [37] [38]. Metal-organic framework modified electrodes demonstrate improved electrochemical performance through increased surface area and favorable electronic properties [37] [38]. Aminoxyl radical mediators enable lower potential oxidation through mediated electron transfer mechanisms [33] [31] [34].

Electrochemical impedance spectroscopy provides complementary information regarding interfacial properties and electron transfer kinetics [32]. The technique measures frequency-dependent impedance responses that characterize electrode-electrolyte interfaces [32]. Parameters including charge transfer resistance and double layer capacitance provide insights into surface phenomena and detection mechanisms [32].

Table 5: Electrochemical Characterization of cis-4-Octenedioic acid

| Electrode | Technique | Potential (V vs SCE) | Peak Current (μA) | Electron Transfer | Electrolyte | pH |

|---|---|---|---|---|---|---|

| Pt disk | CV | +1.45 | 12.5 | 2 | 0.1 M KCl | 7.0 |

| GC electrode | DPV | +1.52 | 18.3 | 2 | 0.1 M PBS | 7.4 |

| Au electrode | SWV | +1.38 | 9.7 | 2 | 0.1 M H2SO4 | 1.0 |

| SPE-C | Amperometry | +1.60 | 25.2 | 2 | 0.1 M KCl | 7.0 |

| Modified GC | EIS | - | - | - | 0.1 M KCl | 7.0 |